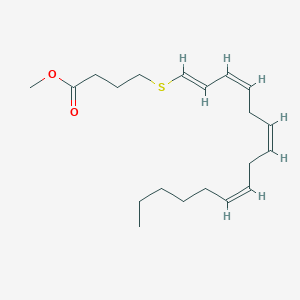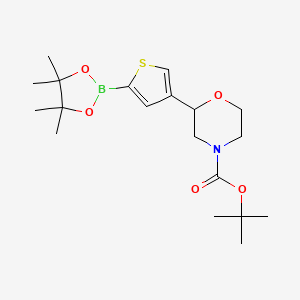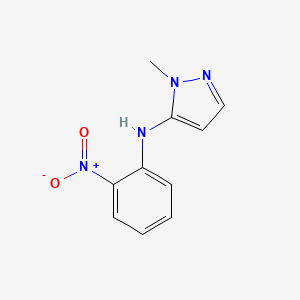
(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by a cyclobutyl group attached to the pyridine ring, which is further connected to a methanamine group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclobutylpyridin-2-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 5-cyclobutylpyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Cyclobutylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. The exact mechanism may vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylpyridin-2-yl)methanamine hydrochloride
- (5-Chloro-2-pyrazinyl)methanamine hydrochloride
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct chemical properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(5-cyclobutylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-6-10-5-4-9(7-12-10)8-2-1-3-8;/h4-5,7-8H,1-3,6,11H2;1H |
InChI Key |
CGOPGANWZCUFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)
![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)
![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14089490.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)

![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)

